molecular formula C8H7BrClF B567013 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene CAS No. 1260809-91-3

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene

Cat. No.: B567013
CAS No.: 1260809-91-3
M. Wt: 237.496
InChI Key: GXTAPCZZZBYYPK-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 2-chloro-1-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(2-azidoethyl)-2-chloro-1-fluorobenzene, while electrophilic aromatic substitution with nitronium ions produces 4-(2-bromoethyl)-2-chloro-1-nitrobenzene .

Scientific Research Applications

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoethyl)-2-chlorobenzene
  • 4-(2-Bromoethyl)-1-fluorobenzene
  • 4-(2-Chloroethyl)-2-fluorobenzene

Uniqueness

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the benzene ring. This combination of halogens imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of fluorine increases the compound’s stability and lipophilicity, while bromine and chlorine enhance its electrophilic character .

Properties

IUPAC Name

4-(2-bromoethyl)-2-chloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTAPCZZZBYYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCBr)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695323
Record name 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260809-91-3
Record name 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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